molecular formula C9H9ClF3N B13644730 (S)-1-(4-Chloro-2-(trifluoromethyl)phenyl)ethan-1-amine

(S)-1-(4-Chloro-2-(trifluoromethyl)phenyl)ethan-1-amine

Cat. No.: B13644730
M. Wt: 223.62 g/mol
InChI Key: VRJFJMHXALWFOQ-YFKPBYRVSA-N
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Description

(1S)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and a chlorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chloro-2-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride. This step yields the desired amine compound.

    Chiral Resolution: The racemic mixture obtained from the previous step is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (1S)-enantiomer.

Industrial Production Methods

Industrial production of (1S)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound for understanding the effects of trifluoromethyl and chloro substituents on biological systems.

Medicine

In medicine, (1S)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine is investigated for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound is used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1S)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom may participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-[4-chloro-2-(difluoromethyl)phenyl]ethan-1-amine
  • (1S)-1-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-amine
  • (1S)-1-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-amine

Uniqueness

(1S)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the presence of both a trifluoromethyl group and a chlorine atom on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, while the chlorine atom provides opportunities for further functionalization through substitution reactions.

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

(1S)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9ClF3N/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1

InChI Key

VRJFJMHXALWFOQ-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Cl)C(F)(F)F)N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)C(F)(F)F)N

Origin of Product

United States

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